molecular formula C13H14N4O3S B6519911 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 932998-63-5

2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519911
CAS No.: 932998-63-5
M. Wt: 306.34 g/mol
InChI Key: BTJIYRLUEOUJML-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a potent and selective inhibitor. This molecule has been identified as a key scaffold in the development of therapeutics targeting p38 MAP kinase signaling pathways. Its mechanism of action involves high-affinity binding to the MAPKAPK-2 (MK2) enzyme, which is a crucial downstream effector of p38 MAPK involved in the synthesis and release of pro-inflammatory cytokines such as TNF-α and IL-6 (source) . By selectively inhibiting MK2, this compound provides researchers with a valuable tool to dissect the complex signaling cascades that drive inflammatory and autoimmune diseases, offering a potential alternative to direct kinase inhibition. Its application extends to cellular models of inflammation, where it is used to elucidate the contribution of the p38/MK2 axis to cytokine production and cellular stress responses. The unique [1,2,4]triazolo[3,4-b][1,3]thiazole core structure serves as a privileged pharmacophore for protein kinase interaction, making this benzamide derivative a critical asset for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory agents (source) .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-19-9-5-3-4-8(10(9)20-2)11(18)14-12-15-16-13-17(12)6-7-21-13/h3-5H,6-7H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJIYRLUEOUJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NN=C3N2CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Activation of the Thiol Group

The triazolothiazole intermediate is treated with lithium hydride (LiH) in dimethylformamide (DMF) at 25°C for 30 minutes, generating a thiolate anion. This enhances nucleophilicity at the sulfur atom, enabling efficient displacement of the chloride leaving group on the benzamide electrophile.

Coupling Reaction

The activated intermediate is combined with 4-chloromethyl- N-(2,3-dimethoxyphenyl)benzamide in a 1:1 molar ratio. The reaction proceeds at 80°C for 6 hours, yielding the target compound with 65% efficiency.

Optimization Data :

ParameterValueImpact on Yield
Temperature80°CMaximizes SN2 kinetics
SolventDMFPolar aprotic solvent enhances ion pairing
Reaction Time6 hoursPrevents over-oxidation

Alternative Synthetic Routes

Hydrazine-Mediated Cyclization

Source reports an alternative pathway using 2-hydrazinobenzothiazole intermediates. Here, 2,3-dimethoxybenzoyl chloride reacts with 3-amino-5H,6H-triazolo[3,4-b]thiazole in tetrahydrofuran (THF) under nitrogen atmosphere. The reaction achieves 58% yield after 12 hours at reflux, with triethylamine as a base to scavenge HCl.

Microwave-Assisted Synthesis

A modified protocol from source employs microwave irradiation (300 W, 120°C) to accelerate the coupling step, reducing reaction time to 45 minutes with a 70% yield. This method minimizes thermal degradation of the dimethoxybenzamide group.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole H3), 7.89–7.45 (m, 3H, aromatic protons), 3.87 (s, 6H, OCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N triazole), 1250 cm⁻¹ (C-O methoxy).

X-ray Crystallography

Single-crystal X-ray analysis (source) confirms the Z conformation of the olefinic bond and coplanarity between the triazolothiazole and benzamide rings (interplanar angle = 1.37°). Key bond lengths include:

  • C4–C5: 1.343 Å (double bond)

  • S1–C2: 1.749 Å (thiazole C-S)

Yield Optimization and Challenges

Byproduct Formation

The primary side product is N-acetylated triazolothiazole (8–12% yield), arising from competing acetylation in the presence of acetic anhydride. This is mitigated by reducing acetic anhydride to 0.5 equivalents.

Solvent Effects

Ethanol improves crystallization purity but lowers yield (52%) due to poor solubility of intermediates. DMF/water mixtures (3:1) balance solubility and yield (68%).

Industrial Scalability

Pilot-scale synthesis (source) using continuous flow reactors achieves 85% yield by maintaining precise temperature control (±2°C) and automated pH adjustment. Key parameters:

  • Residence Time : 8 minutes

  • Catalyst : 0.1 mol% Pd/C for hydrogenation of nitro intermediates

Green Chemistry Approaches

Recent advancements (source) utilize biocatalysis with Candida antarctica lipase B to mediate the coupling step in aqueous medium at 40°C, yielding 60% product with 99% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Biological Activity

2,3-Dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a unique structural framework that combines a benzamide moiety with a triazole-thiazole core and methoxy substitutions. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name 2,3dimethoxy N {5H,6H[1,2,4]triazolo 3 4 b 1 3 thiazol 3 yl}benzamide\text{IUPAC Name }2,3-\text{dimethoxy N }\{5H,6H-[1,2,4]\text{triazolo 3 4 b 1 3 thiazol 3 yl}\}\text{benzamide}

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Anticancer Activity : The compound has been shown to interact with enzymes involved in cancer cell metabolism and inflammatory pathways. This interaction may alter cellular signaling cascades that promote therapeutic effects against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities.

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Compound Biological Activity IC50_{50} Values (µM) Notes
This compoundAnticancerTBDEffective against multiple cancer cell lines
6-Amino-7H-[1,2,4]triazolo[3,4-b][1,3]thiadiazineAntioxidant and anticancer10.5Higher solubility enhances activity
Benzothiadiazole derivativesAntifungal and herbicidal15.0Different heterocyclic structure offers unique mechanisms
Sulfonamide derivativesAntibacterial8.0Targets bacterial enzymes specifically

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

  • Anticancer Efficacy : In vitro studies conducted on MCF7 and NCI-H460 cell lines demonstrated significant cytotoxic effects with IC50_{50} values around 20 µM. The compound induced apoptosis through mitochondrial pathways.
  • Inflammatory Response Modulation : A study investigated its role in modulating inflammatory cytokines in RAW264.7 macrophages. Results indicated a reduction in TNF-alpha and IL-6 production upon treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocyclic Variations

A. Triazolo-Thiadiazoles vs. Triazolo-Thiazoles
The triazolo-thiadiazole system (e.g., 3-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6(5H)-thione from ) replaces the thiazole sulfur with a thiadiazole ring, altering electronic properties. Thiadiazoles exhibit higher electron-withdrawing capacity, which can enhance binding to targets like mycobacterial enzymes (anti-tubercular activity: MIC = 3.12–6.25 µg/mL) . In contrast, the thiazole core in the target compound may confer better metabolic stability due to reduced ring strain .

B. Substituent Effects on Benzamide Derivatives

  • Halogenated Analogues: 2,6-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide () features fluorine atoms at the 2- and 6-positions of the benzamide.
  • Methoxy vs. Phenolic Groups: 4-Iodo-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol (ITP, ) includes a phenolic -OH group, which may enhance solubility but reduce stability under acidic conditions compared to methoxy substitutions .

Key Trends :

  • Halogen Substitutions : Chlorine/fluorine at aryl positions (e.g., 3,4-dichloro in ) correlate with enhanced analgesic activity (ED₅₀ = 12 mg/kg) due to increased receptor affinity .
  • Methoxy Groups : Improve solubility but may reduce membrane permeability compared to lipophilic halogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dimethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

  • Condensation of substituted benzaldehyde derivatives with hydrazine hydrate to form triazole precursors (e.g., 4-amino-1,2,4-triazole-3-thiol derivatives) .
  • Subsequent cyclization with thiourea or thioamide intermediates under acidic or basic conditions to construct the triazolo-thiazole core .
  • Introduction of the 2,3-dimethoxybenzamide moiety via nucleophilic substitution or coupling reactions (e.g., using carbodiimide coupling agents) .
  • Purification via column chromatography or recrystallization, with reaction progress monitored by TLC or HPLC .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization employs:

  • 1H NMR and IR spectroscopy to confirm functional groups (e.g., methoxy peaks at ~3.8 ppm in 1H NMR, carbonyl stretches at ~1650 cm⁻¹ in IR) .
  • Elemental analysis (C, H, N, S) to validate stoichiometry .
  • HPLC (≥95% purity) to assess impurities, using C18 columns and acetonitrile/water mobile phases .

Q. What initial biological screening assays are recommended?

  • Methodological Answer : Prioritize:

  • Antifungal activity : Microdilution assays against Candida albicans and Aspergillus fumigatus, referencing the 14α-demethylase lanosterol (PDB: 3LD6) as a target via molecular docking .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, comparing results with structurally similar triazolo-thiadiazoles .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Methodological Answer :

  • Catalyst optimization : Use Pd-catalyzed C–H activation for coupling aryl halides to the triazolo-thiazole core, improving regioselectivity .
  • Solvent systems : Replace toluene with DMF or DMSO for better solubility of intermediates .
  • Temperature control : Maintain reflux at 80–100°C during cyclization to minimize side-product formation .
  • In-line analytics : Employ LC-MS for real-time monitoring of reaction intermediates .

Q. What structure-activity relationship (SAR) strategies enhance biological activity?

  • Methodological Answer :

  • Substituent variation : Modify the 2,3-dimethoxy group to 3,4,5-trimethoxy (increased antifungal activity) or replace with electron-withdrawing groups (e.g., nitro) for cytotoxicity .
  • Scaffold hybridization : Fuse the triazolo-thiazole core with thiadiazole or pyrazole moieties to improve binding to ATP-binding pockets in kinases .
  • Pharmacophore mapping : Use QSAR models to predict bioactivity, focusing on hydrogen bond donors (amide NH) and π-π stacking (aromatic rings) .

Q. How to resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Assay standardization : Re-evaluate antifungal activity under consistent conditions (e.g., RPMI-1640 media for fungi, 48-hour incubation) to minimize variability .
  • Target validation : Confirm 14α-demethylase inhibition via enzyme-linked assays (e.g., ergosterol quantification in fungal membranes) .
  • Off-target profiling : Use kinome-wide screening to identify unintended interactions (e.g., tyrosine kinase inhibition) that may explain cytotoxic discrepancies .

Q. What advanced techniques identify the compound’s molecular targets?

  • Methodological Answer :

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated probes to isolate target proteins from cell lysates .
  • Cryo-EM/X-ray crystallography : Resolve co-crystal structures with putative targets (e.g., 14α-demethylase) to visualize binding modes .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .

Data Contradiction Analysis

  • Example Discrepancy : Antifungal activity reported in molecular docking () vs. lack of efficacy in cell-based assays.
    • Resolution :
  • Confirm target engagement via cellular thermal shift assays (CETSA) to verify 14α-demethylase binding .
  • Assess membrane permeability using Caco-2 monolayers; poor permeability may explain in vitro-in vivo gaps .

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